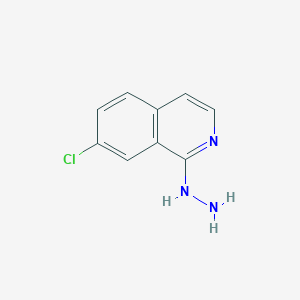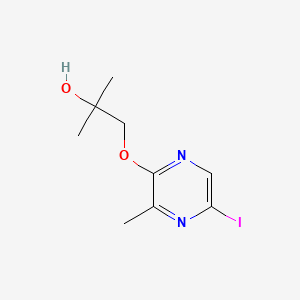![molecular formula C9H13N3 B13683041 2-[(2-methylphenyl)methyl]guanidine CAS No. 46053-91-2](/img/structure/B13683041.png)
2-[(2-methylphenyl)methyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methylphenyl)methyl]guanidine, also known as N,N’-bis(2-methylphenyl)guanidine, is a compound with the molecular formula C15H17N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]guanidine typically involves the reaction of 2-methylbenzylamine with cyanamide under specific conditions. One common method includes the use of catalytic amounts of scandium(III) triflate in water, which facilitates the guanylation of the amine . Another approach involves the use of copper-catalyzed three-component synthesis, where cyanamides, arylboronic acids, and amines react in the presence of potassium carbonate and copper(II) chloride dihydrate .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale catalytic processes. These methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-[(2-methylphenyl)methyl]guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves . These interactions are mediated by its high basicity and ability to form hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other guanidine derivatives such as:
- N,N’-bis(2-methylphenyl)guanidine
- 1,3-di-o-tolylguanidine
- Diorthotolylguanidine
Uniqueness
2-[(2-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its high basicity make it particularly valuable in various applications .
Propiedades
Número CAS |
46053-91-2 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-[(2-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
Clave InChI |
LGGPGRCUXWQIDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



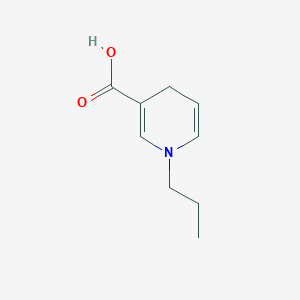
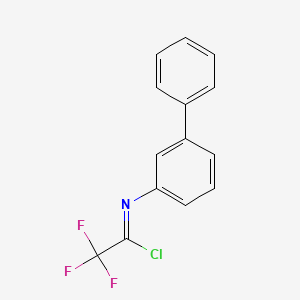


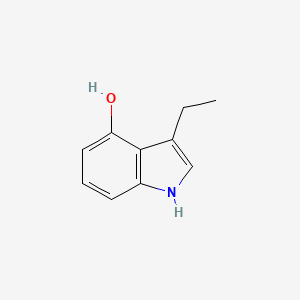

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
